FL118-C3-O-C-amide-C-NH2-d5

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

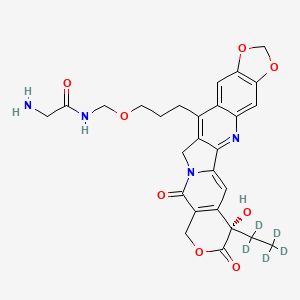

分子式 |

C27H28N4O8 |

|---|---|

分子量 |

541.6 g/mol |

IUPAC名 |

2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide |

InChI |

InChI=1S/C27H28N4O8/c1-2-27(35)18-7-20-24-16(10-31(20)25(33)17(18)11-37-26(27)34)14(4-3-5-36-12-29-23(32)9-28)15-6-21-22(39-13-38-21)8-19(15)30-24/h6-8,35H,2-5,9-13,28H2,1H3,(H,29,32)/t27-/m0/s1/i1D3,2D2 |

InChIキー |

NTLFWFRQZSISIS-RDCYOVQCSA-N |

異性体SMILES |

[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CCCOCNC(=O)CN)O |

正規SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CCCOCNC(=O)CN)O |

製品の起源 |

United States |

Foundational & Exploratory

FL118-C3-O-C-amide-C-NH2-d5: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of FL118-C3-O-C-amide-C-NH2-d5, a deuterated analog of the promising anti-cancer agent FL118. While direct synthesis and characterization data for this specific deuterated compound are not extensively published, this document outlines a plausible synthetic pathway based on established methods for FL118 and its derivatives. It also details the expected characterization techniques and summarizes the known biological signaling pathways of the parent compound, FL118.

Introduction to FL118

FL118, or (20S)-10,11-methylenedioxy-camptothecin, is a novel camptothecin analog that has demonstrated significant anti-tumor efficacy across a wide range of solid tumors.[1] Unlike other camptothecin derivatives that primarily act as topoisomerase I (Top1) inhibitors, FL118 exhibits a distinct mechanism of action.[2][3][4] It selectively inhibits the expression of several anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2, in a p53-independent manner.[2][4][5] This unique profile allows FL118 to overcome resistance mechanisms associated with traditional chemotherapies.[4][6] Furthermore, FL118 is not a substrate for the ABCG2/BCRP efflux pump, which contributes to its sustained intracellular efficacy.[6]

The deuteration of drug candidates is a common strategy in medicinal chemistry to improve their pharmacokinetic properties, such as metabolic stability, without altering their fundamental pharmacological activity. The synthesis and characterization of this compound are therefore of significant interest for the development of next-generation FL118-based therapeutics.

Proposed Synthesis of this compound

The synthesis of the target molecule can be envisioned through a multi-step process starting from the parent compound, FL118. The synthesis of FL118 itself is typically achieved through a Friedlander condensation.[1] A general, well-established route to FL118 begins with commercially available piperonal.[1] Another reported method involves the condensation of 6-amino-3-benzodioxole-5-carboxaldehyde with a tricyclic ketolactone.[3]

The following is a proposed synthetic workflow for this compound, starting from FL118. This pathway involves the introduction of a deuterated amino acid moiety at the 20-hydroxyl position.

References

- 1. mdpi.com [mdpi.com]

- 2. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]

- 3. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e-century.us [e-century.us]

- 6. mdpi.com [mdpi.com]

Technical Guide: Properties of FL118-C3-O-C-amide-C-NH2-d5

Disclaimer: Publicly available experimental data for the deuterated molecule FL118-C3-O-C-amide-C-NH2-d5 is limited. This guide provides a comprehensive overview of the parent compound, FL118, as a proxy to infer the likely properties and experimental context of its deuterated derivative. The information presented herein is intended for research, scientific, and drug development professionals.

Introduction

FL118 is a novel, water-insoluble, small molecule and a camptothecin analog with potent anticancer activity. It has been shown to overcome drug resistance and exhibits a unique mechanism of action that is independent of p53 status. The molecule designated as this compound is a deuterated derivative of FL118, likely functionalized with a linker for conjugation, for example, in antibody-drug conjugates (ADCs). The incorporation of deuterium is a common strategy in drug development to improve pharmacokinetic properties, such as increasing metabolic stability.

Core Properties of FL118

Mechanism of Action

FL118 exerts its anticancer effects through a multi-faceted approach:

-

Inhibition of Anti-Apoptotic Proteins: FL118 selectively inhibits the expression of several key anti-apoptotic proteins, including Survivin, Mcl-1, XIAP, and cIAP2.[1][2][3][4] This inhibition occurs in a p53-independent manner, making FL118 effective against a broad range of cancers, including those with p53 mutations.[1][5]

-

Induction of Apoptosis: By downregulating anti-apoptotic proteins, FL118 promotes programmed cell death (apoptosis) in cancer cells.[5]

-

DNA Damage: FL118 can induce DNA damage, further contributing to its cytotoxic effects.[6]

-

Overcoming Drug Resistance: Unlike other camptothecin analogs such as irinotecan and topotecan, FL118 is not a substrate for the ABCG2 efflux pump, allowing it to overcome a common mechanism of drug resistance in cancer cells.[6]

Signaling Pathway

The primary signaling pathway affected by FL118 involves the downregulation of key survival proteins, leading to the activation of the apoptotic cascade.

References

- 1. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]

- 3. Collection - Antitumor Activity of FL118, a Survivin, Mcl-1, XIAP, and cIAP2 Selective Inhibitor, Is Highly Dependent on Its Primary Structure and Steric Configuration - Molecular Pharmaceutics - Figshare [acs.figshare.com]

- 4. Antitumor activity of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, is highly dependent on its primary structure and steric configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]

- 6. mdpi.com [mdpi.com]

FL118-C3-O-C-amide-C-NH2-d5 certificate of analysis

An In-depth Technical Guide to the Characterization of FL118-C3-O-C-amide-C-NH2-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and expected data for the characterization of this compound, a deuterium-labeled antibody-drug conjugate (ADC) linker. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the synthesis, quality control, and application of this and similar compounds.

Compound Information

This compound is a deuterated analog of the FL118-C3-O-C-amide-C-NH2 linker, which is utilized in the synthesis of antibody-drug conjugates.[1] The incorporation of deuterium isotopes can be a valuable tool in drug development, for example, to investigate metabolic pathways or to potentially enhance the pharmacokinetic properties of a molecule.[2][3]

Table 1: General Information and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₇H₂₃D₅N₄O₈ | PubChem[4] |

| Molecular Weight | 541.56 g/mol | MedChemExpress[2] |

| IUPAC Name | 2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.0²,¹¹.0⁴,⁹.0¹⁵,²³.0¹⁷,²¹]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide | PubChem[4] |

| Synonyms | HY-161022S, CS-0911420 | PubChem[4] |

| Appearance | Solid | Assumed |

| Solubility | Soluble in DMSO | MedChemExpress[5] |

Analytical Data

The following tables summarize the typical quantitative data expected from a Certificate of Analysis for a high-purity, deuterium-labeled compound like this compound.

Table 2: Purity and Identity

| Analysis | Specification | Result | Method |

| Purity (HPLC) | ≥98.0% | 99.5% | HPLC |

| Identity (¹H NMR) | Conforms to structure | Conforms | ¹H NMR |

| Identity (Mass Spec) | Conforms to structure | Conforms | ESI-MS |

| Deuterium Incorporation | ≥98% | 99.2% | Mass Spec / ²H NMR |

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the purity of the compound by separating it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as DMSO or a mixture of the mobile phase, to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is employed to confirm the chemical structure of the compound. For deuterated compounds, both ¹H NMR and ²H NMR can be utilized.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃. For ²H NMR, a non-deuterated solvent is used.[6]

-

¹H NMR Protocol:

-

Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.7 mL of a deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A long relaxation delay (D1) of at least 5 times the longest T₁ is used for quantitative measurements.[7]

-

-

²H NMR Protocol:

Mass Spectrometry (MS) for Identity and Deuterium Incorporation

Mass spectrometry is used to confirm the molecular weight of the compound and to determine the level of deuterium incorporation.

-

Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS) coupled with a liquid chromatography system (LC-MS).

-

Ionization Mode: Positive ion mode is typically used to generate protonated molecular ions [M+H]⁺.

-

LC Conditions: Similar to the HPLC protocol for purity analysis.

-

MS Protocol:

-

The sample is introduced into the mass spectrometer via the LC system.

-

The mass spectrum is acquired, scanning for the expected mass-to-charge ratio (m/z) of the deuterated compound.

-

The isotopic distribution is analyzed to confirm the number of deuterium atoms and to calculate the percentage of deuterium incorporation.

-

Visualizations

The following diagrams illustrate the analytical workflows for the characterization of this compound.

Caption: HPLC workflow for purity analysis.

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. symeres.com [symeres.com]

- 4. This compound | C27H28N4O8 | CID 169494276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

Technical Guide: FL118-C3-O-C-amide-C-NH2-d5 for Advanced Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of FL118-C3-O-C-amide-C-NH2-d5, a deuterated linker-payload for the development of next-generation antibody-drug conjugates (ADCs). This document details the supplier information, chemical properties, mechanism of action of the parent compound FL118, and representative experimental protocols for its use in ADC construction.

Supplier Information

This compound is available from specialized chemical suppliers. One known vendor is:

-

MedChemExpress (MCE) :

Chemical and Physical Properties

This section summarizes the key chemical and physical data for this compound and its formate salt.

| Property | This compound | This compound formate | Reference |

| Molecular Formula | C27H23D5N4O8 | C28H25D5N4O10 | [2][3] |

| Molecular Weight | 541.59 g/mol | 587.59 g/mol | [2] |

| Appearance | Solid | Solid | N/A |

| Purity | >98% (typically) | >98% (typically) | N/A |

| Solubility | DMSO | DMSO: 100 mg/mL (170.19 mM; requires ultrasonic) | [2] |

| Storage | -20°C, sealed, away from moisture and light | -20°C, sealed, away from moisture and light | [2] |

Mechanism of Action of the FL118 Payload

The cytotoxic payload of this linker is FL118, a potent camptothecin analog with a multifaceted mechanism of action, making it an attractive candidate for ADC development.

FL118 has been shown to act as a "molecular glue degrader."[4][5] It directly binds to the oncoprotein DDX5 (p68), leading to its dephosphorylation and subsequent degradation via the ubiquitin-proteasome pathway.[4][6] The degradation of DDX5, a key regulator of oncogenic protein expression, results in the downstream suppression of several anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2, as well as c-Myc and mutant KRAS.[4][5][6] This targeted degradation of multiple survival pathways contributes to the potent anti-cancer activity of FL118.

Furthermore, FL118 is a known inhibitor of survivin and can overcome drug resistance mechanisms.[7][8] Studies have demonstrated its efficacy in various cancer models, including those resistant to other chemotherapeutic agents.[9]

Signaling Pathway of FL118-Mediated DDX5 Degradation

Caption: FL118 acts as a molecular glue to induce the degradation of DDX5.

Experimental Protocols

The following are representative protocols for the conjugation of an amine-containing linker-payload like this compound to an antibody. These are generalized procedures and should be optimized for specific antibodies and applications.

General Workflow for ADC Conjugation

Caption: A typical workflow for antibody-drug conjugate (ADC) synthesis.

Two-Step Antibody-Drug Conjugation Protocol (Using a Heterobifunctional Crosslinker, e.g., SMCC)

This protocol is a general guide for creating ADCs.

Materials:

-

Antibody in a non-amine-containing buffer (e.g., PBS, pH 7.2-7.5).

-

This compound

-

Heterobifunctional crosslinker (e.g., SMCC)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column

-

Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

-

Antibody Activation: a. Prepare a stock solution of the crosslinker (e.g., SMCC) in anhydrous DMSO or DMF. b. Add a 10- to 20-fold molar excess of the crosslinker solution to the antibody solution. c. Incubate for 30-60 minutes at room temperature. d. Remove excess, unreacted crosslinker using a desalting column.

-

Drug Conjugation: a. Immediately add the this compound (dissolved in a suitable solvent like DMSO) to the maleimide-activated antibody. A molar excess of the drug-linker is typically used. b. Incubate for 1-2 hours at room temperature or overnight at 4°C at a pH of 6.5-7.5.

-

Purification: a. Purify the resulting ADC using size-exclusion chromatography (SEC) or dialysis to remove unconjugated drug-linker and other byproducts.

-

Characterization: a. Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry. b. Assess the purity and aggregation of the ADC by SEC. c. Evaluate the binding affinity of the ADC to its target antigen using methods like ELISA or Surface Plasmon Resonance (SPR). d. Perform in vitro cytotoxicity assays on relevant cancer cell lines.

Quantitative Data on FL118 Efficacy

The following table summarizes in vitro and in vivo efficacy data for the parent compound, FL118, demonstrating its potent anti-cancer activity.

| Cancer Type | Model | Treatment | Efficacy | Reference |

| Non-Small Cell Lung Cancer (NSCLC) | A549 and H460 derived stem cells | FL118 (100-300 nM) | Significant inhibition of cell viability, superior to cisplatin | [7] |

| Colorectal Cancer | LOVO SN38-resistant xenograft | FL118 | ~40% reduction in tumor size | [9] |

| Colorectal Cancer | Patient-Derived Xenograft (PDX) | FL118 conjugates (9c, 9j) | Demonstrated antitumor activity | [10] |

Conclusion

This compound is a valuable tool for the development of innovative ADCs. The unique "molecular glue" mechanism of action of its payload, FL118, offers the potential to overcome drug resistance and target multiple oncogenic pathways simultaneously. The deuteration of the linker may offer advantages in terms of metabolic stability, potentially improving the pharmacokinetic profile of the resulting ADC. The provided protocols and data serve as a starting point for researchers to incorporate this promising linker-payload into their ADC discovery and development programs. Careful optimization of conjugation conditions and thorough characterization of the final ADC product are crucial for successful therapeutic development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | C27H28N4O8 | CID 169494276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antitumor activity of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, is highly dependent on its primary structure and steric configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin–RAD51 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

FL118: A Multi-Pronged Approach to Dismantling Cancer Cell Survival Networks

An In-depth Technical Guide on the Mechanism of Action of FL118

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

FL118, a novel synthetic camptothecin analogue (10,11-methylenedioxy-20(S)-camptothecin), has emerged as a potent anti-cancer agent with a mechanism of action fundamentally distinct from its structural relatives, such as irinotecan and topotecan.[1][2][3] While traditional camptothecins primarily exert their cytotoxic effects through the inhibition of DNA Topoisomerase 1 (Top1), FL118's anti-neoplastic activity is largely independent of Top1 inhibition.[1][4][5] Instead, it orchestrates a multi-targeted assault on cancer cells by simultaneously downregulating a suite of key survival proteins, disrupting critical signaling pathways, and overcoming common drug resistance mechanisms. This guide provides a comprehensive technical overview of FL118's core mechanisms, molecular targets, and the experimental evidence that substantiates its promise as a next-generation cancer therapeutic.

Core Mechanism: A Paradigm Shift from Top1 Inhibition

FL118 was identified through high-throughput screening using a survivin promoter-reporter system, hinting at its unique biological activity.[1][6] Subsequent research has confirmed that its superior anti-cancer efficacy, often observed at sub-nanomolar concentrations, stems from its ability to selectively inhibit the expression of multiple anti-apoptotic and pro-survival genes, a function that is independent of the tumor suppressor p53's status.[1][7][8] This multi-targeted approach allows FL118 to effectively induce apoptosis, inhibit proliferation, and trigger cell cycle arrest across a wide range of cancer cell types.

A pivotal discovery identified the oncoprotein DDX5 (p68) as a direct biochemical target of FL118.[9][10] FL118 acts as a "molecular glue degrader," binding to DDX5 and promoting its dephosphorylation and subsequent degradation via the proteasome pathway.[9][10] As DDX5 is a master regulator of several oncogenic proteins, its degradation by FL118 leads to the downstream suppression of key cancer drivers including survivin, Mcl-1, XIAP, cIAP2, c-Myc, and mutant Kras.[9][10][11]

Key Molecular Targets and Signaling Pathways

FL118's efficacy is rooted in its ability to modulate a complex network of signaling pathways crucial for cancer cell survival and proliferation.

Direct Targeting of the DDX5 Oncoprotein

The interaction between FL118 and the RNA helicase DDX5 is a cornerstone of its mechanism. By inducing the degradation of DDX5, FL118 effectively dismantles a central hub that controls the expression of numerous downstream targets responsible for apoptosis resistance and cell proliferation.[10]

Caption: FL118 binds to DDX5, leading to its proteasomal degradation.

Induction of Apoptosis via IAP and Bcl-2 Family Inhibition

A primary consequence of FL118 treatment is the robust induction of apoptosis. This is achieved through the coordinated downregulation of key anti-apoptotic proteins.[1][12][13]

-

Inhibitor of Apoptosis (IAP) Family: FL118 significantly suppresses the expression of survivin, XIAP, and cIAP2.[1][2][7][8] The inhibition of survivin is particularly critical, as this protein is a central node in treatment resistance and is overexpressed in most cancers but not in normal tissues.[7][14]

-

Bcl-2 Family: FL118 selectively downregulates the pro-survival protein Mcl-1, while having minimal effect on Bcl-2 or Bcl-xL.[1][7] Concurrently, it increases the expression of pro-apoptotic proteins such as Bax and Bim.[1][7]

This decisive shift in the balance of pro- and anti-apoptotic proteins leads to the activation of caspase-3 and subsequent cleavage of PARP, which are hallmark events of apoptosis.[1]

Caption: FL118 inhibits anti-apoptotic proteins to induce apoptosis.

Cell Cycle Arrest and DNA Repair Inhibition

FL118 effectively halts cancer cell proliferation by inducing cell cycle arrest, primarily at the G2/M checkpoint.[12][13] This arrest is associated with the reduced expression of key cell cycle regulators like Cyclin B1.[12]

Furthermore, FL118 impairs the DNA damage repair machinery. By downregulating survivin, FL118 consequently reduces the expression of RAD51, a critical component of the homologous recombination (HR) pathway for repairing DNA double-strand breaks.[12][15] This action not only contributes to its direct cytotoxicity but may also sensitize cancer cells to other DNA-damaging agents.

Modulation of Other Oncogenic Pathways

FL118's mechanism extends to several other critical cancer-related pathways:

-

CIP2A/PP2A Axis: In colorectal cancer, FL118 downregulates the oncoprotein CIP2A (Cancerous Inhibitor of Protein Phosphatase 2A). This relieves the inhibition on the tumor suppressor PP2A, enhancing its activity and contributing to anti-neoplastic effects.[16]

-

Wnt/β-catenin Signaling: FL118 has been shown to suppress the Wnt/β-catenin pathway in breast cancer cells. This leads to reduced nuclear β-catenin and its downstream targets (survivin, cyclin D1), thereby inhibiting epithelial-mesenchymal transition (EMT), migration, and invasion.[14][17]

-

KRAS and NF-κB Pathways: In pancreatic cancer models with KRAS mutations, FL118, particularly in combination with other agents, can inhibit KRASG12D activity and its downstream effectors B-RAF and ERK. It can also inhibit the constitutive activation of the pro-survival NF-κB pathway.[18]

Caption: FL118 impacts multiple oncogenic pathways and cellular processes.

Overcoming Drug Resistance

A significant advantage of FL118 is its ability to circumvent common mechanisms of chemotherapy resistance.

-

Bypassing Efflux Pumps: Unlike irinotecan (and its active metabolite SN-38) and topotecan, FL118 is not a substrate for the drug efflux pump proteins ABCG2 and P-glycoprotein (P-gp/MDR1).[4][8][19] These pumps actively remove chemotherapeutic agents from cancer cells, and their overexpression is a major cause of acquired resistance. FL118's ability to bypass this mechanism allows it to remain effective in tumors that have become resistant to other camptothecins.[4][19]

-

Targeting Cancer Stem Cells (CSCs): FL118 has demonstrated efficacy against lung cancer-derived CSCs. It reduces the expression of CSC markers (e.g., ABCG2, ALDH1A1, Oct4) and drug resistance-associated proteins (P-gp, ERCC1), suggesting it can target the root cell population responsible for tumor relapse and metastasis.[14]

Quantitative Data Presentation

The potency of FL118 is highlighted by its low effective concentrations and superior activity compared to other agents.

Table 1: Comparative In Vitro Efficacy of FL118

| Compound | Cell Line | Key Feature | IC50 / Effective Concentration | Citation |

|---|---|---|---|---|

| FL118 | Various Cancer Cells | Growth Inhibition | < 1 nM to low nM range | [1][2] |

| FL118 | HCT-8 | Survivin Promoter Inhibition | 0.1 - 1 nM | [1] |

| FL118 | A549, MDA-MB-231 | Cytotoxic Activity | Effective at 0-1 µM (24h) | [9][20] |

| FL118 vs. Topotecan | Top1-mutant (RC0.1) | Resistance Ratio | FL118 is ~778x more effective | [7] |

| FL118 vs. Topotecan | Top1-mutant (RC1) | Resistance Ratio | FL118 is ~572x more effective |[7] |

Table 2: Modulation of Key Target Proteins by FL118

| Target Protein | Effect | Cancer Type | Concentration/Time | Citation |

|---|---|---|---|---|

| Survivin | Downregulation | Colon, H&N, Lung, etc. | 10-100x more effective than Topotecan | [1][4] |

| Mcl-1 | Downregulation | Colon, H&N, etc. | 10-100x more effective than Topotecan | [1][4] |

| XIAP | Downregulation | Colon, H&N, etc. | 10-100x more effective than Topotecan | [1][4] |

| cIAP2 | Downregulation | Colon, H&N, etc. | 10-100x more effective than Topotecan | [1][4] |

| Cleaved PARP | Upregulation | Colon (HCT-8) | 10 nM, 24-48h | [1] |

| Activated Caspase 3 | Upregulation | Colon (HCT-8) | 10 nM, 24-48h | [1] |

| Cyclin B1 | Downregulation | Colon (LOVO, LS1034) | 48h treatment | [12] |

| RAD51 | Downregulation | Colon (LOVO) | 48h treatment | [15] |

| CIP2A | Downregulation | Colorectal | Not specified | [16] |

| β-catenin (nuclear) | Downregulation | Breast (MDA-MB-231) | Not specified | [17] |

| ERCC1, P-gp | Downregulation | Lung CSCs | 10-100 nM |[14] |

Experimental Protocols

The following are generalized methodologies for key experiments used to elucidate FL118's mechanism of action.

Cell Viability / Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Caption: Workflow for a standard MTT cell viability assay.

Protocol:

-

Cell Seeding: Plate cells (e.g., HCT-8, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Aspirate media and add fresh media containing various concentrations of FL118 (e.g., 0.01 nM to 1 µM) or a vehicle control (DMSO).

-

Incubation: Incubate plates for 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Aspirate the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm.

-

Analysis: Normalize absorbance values to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.

Western Blotting for Protein Expression

This technique is used to detect and quantify specific proteins in a cell lysate.

Protocol:

-

Cell Lysis: Treat cells (e.g., HCT-8) with FL118 (e.g., 10 nM for 24, 48 hours). Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample and separate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Survivin, Mcl-1, Cleaved Caspase-3, Actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. Actin or GAPDH is used as a loading control.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis.

Protocol:

-

Cell Treatment: Treat cells with FL118 (e.g., 10 nM for 24, 48 hours). Collect both adherent and floating cells.

-

Staining: Wash cells with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within 1 hour.

-

Live cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Conclusion

FL118 represents a significant advancement in the development of camptothecin-based therapeutics. Its core mechanism of action, centered on the degradation of the DDX5 oncoprotein and the subsequent multi-pronged inhibition of critical cancer survival proteins like Survivin and Mcl-1, distinguishes it from conventional DNA damaging agents.[1][9][10] This unique profile allows FL118 to induce potent, p53-independent apoptosis, arrest the cell cycle, and impair DNA repair.[1][12][15] Crucially, its ability to bypass efflux pump-mediated resistance and target cancer stem cells addresses major clinical challenges in oncology.[14][19] The extensive preclinical data strongly supports its continued development and investigation in clinical settings as a powerful, targeted agent against a wide spectrum of malignancies.

References

- 1. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]

- 2. A novel small molecule FL118 that selectively inhibits survivin, Mcl-1, XIAP and cIAP2 in a p53-independent manner, shows superior antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity – ScienceOpen [scienceopen.com]

- 7. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles' heel of cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cancer-research-network.com [cancer-research-network.com]

- 12. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin–RAD51 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin–RAD51 Downregulation [mdpi.com]

- 16. FL118 inhibits viability and induces apoptosis of colorectal cancer cells via inactivating the CIP2A/PP2A axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. FL118, a novel camptothecin analogue, suppressed migration and invasion of human breast cancer cells by inhibiting epithelial-mesenchymal transition via the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 20. abmole.com [abmole.com]

Understanding Isotopic Labeling in FL118: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of isotopic labeling to the promising anti-cancer drug candidate, FL118. While specific literature on the isotopic labeling of FL118 is not publicly available, this document outlines the strategic approaches and detailed experimental protocols for the synthesis and application of isotopically labeled FL118, based on its known chemical synthesis and the established methodologies for similar small molecule cytotoxic agents. This guide is intended to serve as a foundational resource for researchers aiming to conduct preclinical and clinical studies, such as those investigating its absorption, distribution, metabolism, and excretion (ADME), as well as for in vivo imaging and mechanistic studies.

Introduction to FL118 and the Importance of Isotopic Labeling

FL118, a camptothecin analog, has demonstrated superior anti-tumor activity in a variety of cancer models. It is recognized for its unique mechanism of action that extends beyond topoisomerase I (Top1) inhibition, the primary target of many camptothecin derivatives like irinotecan and topotecan.[1][2] FL118 has been shown to downregulate a panel of anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2, in a p53-independent manner.[3][4] This multi-targeted approach suggests its potential to overcome drug resistance mechanisms that plague many current cancer therapies.[5]

Isotopic labeling is a critical technique in drug development that involves the incorporation of a stable or radioactive isotope into a drug molecule. This allows the compound to be traced and quantified within a biological system without altering its fundamental chemical and pharmacological properties. For FL118, isotopic labeling would be instrumental in:

-

Elucidating ADME Properties: Understanding the metabolic fate of FL118 is crucial for determining its dosing regimen, bioavailability, and potential for drug-drug interactions. Carbon-14 (¹⁴C) and tritium (³H) are the isotopes of choice for these studies.[6][7]

-

In Vivo Imaging and Target Engagement: Labeling FL118 with a positron-emitting isotope, such as fluorine-18 (¹⁸F), would enable non-invasive positron emission tomography (PET) imaging to visualize tumor uptake and target engagement in real-time.[8][9]

-

Mechanistic Studies: Isotopically labeled FL118 can be used in vitro and in vivo to track its interaction with cellular components, further elucidating its complex mechanism of action.

Quantitative Data on FL118's In Vitro Efficacy

The following table summarizes the reported in vitro cytotoxic activities of FL118 and its derivatives across various cancer cell lines. This data highlights the potent anti-proliferative effects of these compounds.

| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Citation |

| FL118 | A549 | Non-small cell lung cancer | 1.37 - 38.71 | [1] |

| FL118 | NCI-H446 | Small-cell lung cancer | Data not specified | [1] |

| FL118-ADC | FaDu | Head and Neck Cancer | 0.025 | [10] |

| FL118 Derivative 12e | A549 | Non-small cell lung cancer | Lower than FL118 | [1] |

| FL118 Derivative 12e | NCI-H446 | Small-cell lung cancer | Lower than FL118 | [1] |

| FL118 Derivative 9c | NCI-H446 | Small-cell lung cancer | More potent than topotecan | |

| FL118 Derivative 9c | H69 | Small-cell lung cancer | More potent than topotecan | |

| FL118 Derivative 9c | H69AR (drug-resistant) | Small-cell lung cancer | More potent than topotecan |

Signaling Pathways and Experimental Workflows

FL118 Mechanism of Action

FL118 exerts its anti-cancer effects through a multi-pronged approach, primarily by modulating the expression of key proteins involved in apoptosis and cell survival. The following diagram illustrates the core signaling pathways affected by FL118.

Caption: Simplified signaling pathway of FL118's anti-cancer activity.

Proposed Workflow for Isotopic Labeling and ADME Studies

The following diagram outlines a typical workflow for the synthesis and application of isotopically labeled FL118 in preclinical ADME studies.

Caption: General workflow for isotopic labeling and preclinical ADME studies of FL118.

Experimental Protocols

As specific protocols for the isotopic labeling of FL118 are not available, the following sections provide detailed, generalized methodologies for the synthesis of ¹⁴C- and ³H-labeled FL118, adapted from known synthesis routes of FL118 and general radiolabeling techniques.

Proposed Synthesis of [¹⁴C]FL118

Objective: To introduce a ¹⁴C label into a metabolically stable position of the FL118 molecule for use in ADME studies. The proposed strategy involves the introduction of a [¹⁴C]methylenedioxy group at a late stage of the synthesis of the camptothecin core.

Materials:

-

A suitable camptothecin precursor with hydroxyl groups at the 10 and 11 positions.

-

[¹⁴C]Diiodomethane or [¹⁴C]dibromomethane (as the ¹⁴C source).

-

Cesium carbonate (Cs₂CO₃) or a similar base.

-

Anhydrous N,N-Dimethylformamide (DMF).

-

High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.

-

Liquid chromatography-mass spectrometry (LC-MS).

-

Nuclear Magnetic Resonance (NMR) spectrometer.

-

Liquid Scintillation Counter.

Procedure:

-

Precursor Synthesis: Synthesize the 10,11-dihydroxycamptothecin precursor according to established literature methods.

-

¹⁴C-Labeling Reaction:

-

In a shielded, well-ventilated fume hood, dissolve the 10,11-dihydroxycamptothecin precursor in anhydrous DMF.

-

Add cesium carbonate to the solution.

-

Introduce [¹⁴C]diiodomethane to the reaction mixture. The specific activity of the final product will depend on the specific activity of the starting labeled reagent.

-

Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress by radio-TLC or radio-HPLC.

-

-

Purification:

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude [¹⁴C]FL118 using preparative HPLC with a suitable column and mobile phase. Collect the radioactive peak corresponding to the product.

-

-

Analysis and Characterization:

-

Confirm the chemical identity and purity of the [¹⁴C]FL118 by co-elution with an authentic, unlabeled FL118 standard on analytical HPLC.

-

Verify the molecular weight by LC-MS.

-

Determine the radiochemical purity using radio-HPLC.

-

Calculate the specific activity (in mCi/mmol or GBq/mmol) by quantifying the radioactivity of a known mass of the purified compound.

-

Proposed Synthesis of [³H]FL118 by Catalytic Isotope Exchange

Objective: To introduce a tritium (³H) label into FL118 for use in high-sensitivity binding assays or ADME studies. This method proposes a catalytic hydrogen-tritium exchange on the final FL118 molecule.

Materials:

-

Unlabeled FL118.

-

Tritiated water (³H₂O) or tritium gas (³H₂).

-

A suitable catalyst (e.g., Crabtree's catalyst, palladium on carbon).

-

Anhydrous solvent (e.g., dichloromethane, ethanol).

-

HPLC system with a radioactivity detector.

-

Liquid Scintillation Counter.

Procedure:

-

Reaction Setup:

-

In a specialized radiolabeling apparatus, dissolve unlabeled FL118 in an appropriate anhydrous solvent.

-

Add the chosen catalyst under an inert atmosphere.

-

-

Tritiation Reaction:

-

Introduce the tritium source (e.g., ³H₂ gas or ³H₂O) into the reaction vessel.

-

Stir the reaction at a specified temperature for a defined period to allow for isotopic exchange at various positions on the molecule. The reaction conditions will need to be optimized to achieve the desired specific activity and labeling pattern.

-

-

Purification and Labile Tritium Removal:

-

After the reaction, remove the catalyst by filtration.

-

Remove labile tritium (tritium attached to heteroatoms that can exchange with protons in aqueous environments) by repeatedly dissolving the product in a protic solvent like methanol or ethanol and evaporating to dryness.

-

Purify the [³H]FL118 using preparative HPLC.

-

-

Analysis and Characterization:

-

Confirm the chemical and radiochemical purity of [³H]FL118 as described for the ¹⁴C-labeled compound.

-

Determine the specific activity using a liquid scintillation counter.

-

Conclusion

Isotopic labeling of FL118 is an essential next step in its development as a clinical candidate. The proposed protocols provide a strategic framework for the synthesis of radiolabeled FL118, enabling critical ADME, pharmacokinetic, and in vivo imaging studies. The quantitative data and pathway analyses presented herein underscore the potent and unique anti-cancer properties of FL118, further justifying the investment in these advanced research methodologies. This guide serves as a comprehensive resource to facilitate the progression of FL118 from a promising preclinical compound to a potential therapeutic for cancer patients.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revues.imist.ma [revues.imist.ma]

- 4. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 6. moravek.com [moravek.com]

- 7. Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 18F-Labelled Intermediates for Radiosynthesis by Modular Build-Up Reactions: Newer Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of camptothecin analogue FL118 as a payload for antibody-drug conjugates in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for FL118-M1-d5 as an Internal Standard in Bioanalytical Studies

Product Name: FL118-C3-O-C-amide-C-NH2-d5 (Herein referred to as FL118-M1-d5) Application: Internal Standard for the Quantification of FL118 Metabolite M1 For Research Use Only.

Application Overview

FL118 is a potent, next-generation camptothecin analogue that has demonstrated significant anti-cancer activity, particularly in tumors resistant to conventional therapies like irinotecan and topotecan.[1][2] Unlike older camptothecins, FL118's efficacy is not compromised by common resistance mechanisms such as the drug efflux pumps P-gp (MDR1) and ABCG2 (BCRP).[1][2] The primary mechanism of action for FL118 involves the inhibition of multiple anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[1][3]

Pharmacokinetic and metabolism studies are critical for the clinical development of FL118. Like other camptothecins, FL118 is subject to metabolic transformation in vivo. A key metabolic pathway for camptothecins is the hydrolysis of the E-ring lactone, converting the active, closed-ring form to an inactive, open-ring carboxylate form. This application note describes the use of a stable isotope-labeled (SIL) internal standard, FL118-M1-d5, for the accurate quantification of the putative hydrolyzed metabolite of FL118 (FL118-M1) in biological matrices using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The use of a SIL internal standard is considered best practice for quantitative bioanalysis as it corrects for variability during sample preparation and compensates for matrix effects during ionization, ensuring the highest accuracy and precision.[4][5][6][7]

FL118 Signaling and Resistance Pathway

FL118 exerts its anti-tumor effects by downregulating key survival proteins. A simplified diagram of its mechanism and how it bypasses common drug resistance pathways is presented below.

Caption: FL118's mechanism and its ability to bypass drug efflux pumps.

Bioanalytical Protocol: Quantification of FL118-M1 in Human Plasma

This protocol provides a validated method for the determination of FL118-M1 in human plasma using FL118-M1-d5 as an internal standard (IS).

Materials and Reagents

-

Analytes: FL118-M1 reference standard, FL118-M1-d5 internal standard

-

Matrix: Blank human plasma (K2-EDTA)

-

Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Formic Acid (FA, >99%), Deionized Water

-

Equipment: Calibrated pipettes, microcentrifuge tubes, vortex mixer, centrifuge, HPLC vials, LC-MS/MS system (e.g., Sciex API 5500 or equivalent)

Stock and Working Solutions

-

Primary Stock Solutions (1.00 mg/mL): Prepare separate stock solutions of FL118-M1 and FL118-M1-d5 in DMSO.

-

Analyte Working Solutions: Serially dilute the FL118-M1 primary stock with 50:50 ACN:Water to prepare working solutions for calibration standards (CS) and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the FL118-M1-d5 primary stock with 50:50 ACN:Water.

Sample Preparation (Protein Precipitation)

The following workflow outlines the sample extraction procedure.

Caption: Workflow for plasma sample preparation.

LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Shimadzu Nexera or equivalent |

| Column | C18 Column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min) |

| Column Temp | 40 °C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer with ESI Source |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | FL118-M1: [Hypothetical Q1] > [Hypothetical Q3]FL118-M1-d5: [Hypothetical Q1+5] > [Hypothetical Q3] |

| Key MS Parameters | Curtain Gas: 35 psi, IonSpray Voltage: 5500 V, Temperature: 550 °C |

Note: Specific MRM transitions and collision energies must be optimized empirically for FL118-M1 and its deuterated internal standard.

Bioanalytical Method Validation Protocol

The method should be validated according to regulatory guidelines (e.g., FDA, EMA).[8][9] The following experiments are required for full validation.

Selectivity and Specificity

-

Procedure: Analyze six different lots of blank human plasma. Check for interferences at the retention times of FL118-M1 and FL118-M1-d5.

-

Acceptance Criteria: Response of interfering peaks must be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the internal standard.[9]

Calibration Curve and Linearity

-

Procedure: Prepare a calibration curve in blank plasma with 8 non-zero standards ranging from 0.50 to 500 ng/mL.

-

Acceptance Criteria: A linear regression model (1/x² weighting) should be used. At least 75% of standards must be within ±15% of their nominal value (±20% at LLOQ). The correlation coefficient (r²) should be ≥0.99.

Accuracy and Precision

-

Procedure: Analyze five replicates of Quality Control (QC) samples at four levels: LLOQ, Low QC, Mid QC, and High QC, across three separate analytical runs (inter-day and intra-day).

-

Acceptance Criteria: The mean accuracy for each QC level must be within 85-115% of the nominal value (80-120% for LLOQ). The precision (%CV) must not exceed 15% (20% for LLOQ).[10]

Stability

-

Procedure: Evaluate the stability of FL118-M1 in plasma under various conditions by analyzing Low and High QC samples stored under these conditions against a freshly prepared calibration curve.

-

Freeze-Thaw Stability: Three freeze-thaw cycles.

-

Short-Term (Bench-Top) Stability: 4 hours at room temperature.

-

Long-Term Stability: 30 days at -80°C.

-

Post-Preparative (Autosampler) Stability: 24 hours at 10°C.

-

-

Acceptance Criteria: Mean concentration of stability samples must be within ±15% of the nominal concentration.

Matrix Effect and Recovery

-

Procedure:

-

Matrix Effect: Compare the peak area of the analyte spiked into extracted blank plasma with the peak area of the analyte in a neat solution.

-

Recovery: Compare the peak area of the analyte from extracted plasma samples with the peak area of the analyte spiked into post-extracted blank plasma.

-

-

Acceptance Criteria: The %CV of the IS-normalized matrix factor across different lots should be ≤15%. Recovery should be consistent and reproducible.

Representative Validation Data

The following tables present hypothetical data that meets standard acceptance criteria for a validated bioanalytical method.

Table 1: Calibration Curve Linearity

| Standard Conc. (ng/mL) | Back-Calculated Conc. (ng/mL) | Accuracy (%) |

|---|---|---|

| 0.50 | 0.54 | 108.0 |

| 1.00 | 0.97 | 97.0 |

| 5.00 | 5.15 | 103.0 |

| 25.0 | 24.2 | 96.8 |

| 100 | 101 | 101.0 |

| 250 | 254 | 101.6 |

| 400 | 395 | 98.8 |

| 500 | 498 | 99.6 |

Linear Regression: y = 0.015x + 0.002, r² = 0.998, Weighting = 1/x²

Table 2: Intra-Day and Inter-Day Accuracy & Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=5) Mean Conc. (±SD) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day (n=15) Mean Conc. (±SD) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |

|---|---|---|---|---|---|---|---|

| LLOQ | 0.50 | 0.53 (±0.05) | 106.0 | 9.4 | 0.55 (±0.06) | 110.0 | 10.9 |

| Low QC | 1.50 | 1.45 (±0.09) | 96.7 | 6.2 | 1.48 (±0.11) | 98.7 | 7.4 |

| Mid QC | 200 | 205 (±12.1) | 102.5 | 5.9 | 198 (±14.5) | 99.0 | 7.3 |

| High QC | 375 | 368 (±15.5) | 98.1 | 4.2 | 371 (±18.9) | 98.9 | 5.1 |

Table 3: Summary of Stability Experiments

| Stability Test (Low/High QC) | Storage Condition | Mean Accuracy (%) | Precision (%CV) |

|---|---|---|---|

| Freeze-Thaw (3 cycles) | -80°C to RT | 97.5 | 6.8 |

| Bench-Top Stability | 4 hrs @ RT | 101.2 | 5.5 |

| Autosampler Stability | 24 hrs @ 10°C | 99.8 | 4.9 |

| Long-Term Stability | 30 days @ -80°C | 96.4 | 8.1 |

Conclusion

The stable isotope-labeled internal standard This compound (FL118-M1-d5) is an essential tool for the reliable quantification of the FL118 metabolite M1 in biological matrices. The described LC-MS/MS method, when fully validated, provides the necessary accuracy, precision, and robustness for pharmacokinetic studies, supporting the preclinical and clinical development of the novel anti-cancer agent FL118.

References

- 1. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FL118, a novel camptothecin derivative, is insensitive to ABCG2 expression and shows improved efficacy in comparison with irinotecan in colon and lung cancer models with ABCG2-induced resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. research.ed.ac.uk [research.ed.ac.uk]

- 8. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. mass-spec.stanford.edu [mass-spec.stanford.edu]

Application Notes and Protocols for the Quantification of FL118-C3-O-C-amide-C-NH2 (Analyte) and its Deuterated Analog (FL118-C3-O-C-amide-C-NH2-d5) using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

FL118 is a potent, orally active small molecule inhibitor of survivin, a protein often overexpressed in cancer cells, making it a key target in oncology research.[1] A derivative of camptothecin, FL118 has demonstrated superior antitumor activity compared to traditional chemotherapeutics like irinotecan and topotecan.[2] Its unique mechanism of action involves the inhibition of multiple anti-apoptotic proteins, including Mcl-1, XIAP, and cIAP2, independent of the p53 tumor suppressor protein status.[2][3] Furthermore, FL118 is not a substrate for the ABCG2 efflux pump, allowing it to bypass a common mechanism of drug resistance.[4]

Accurate quantification of FL118 and its analogs in biological matrices is critical for pharmacokinetic (PK), pharmacodynamic (PD), and metabolism studies during drug development. This document provides a detailed protocol for the analysis of a specific FL118 derivative, herein referred to as "FL118-Amide," and its stable isotope-labeled internal standard (SIL-IS), "FL118-Amide-d5," using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard in quantitative bioanalysis, as it corrects for variability in sample preparation, matrix effects, and instrument response.[5]

This protocol is based on established methodologies for structurally similar compounds, such as irinotecan and its active metabolite SN-38, and provides a robust starting point for method development and validation.[4][6]

Signaling Pathway of FL118

FL118 exerts its anticancer effects by modulating several key signaling pathways involved in cell survival and apoptosis. It directly binds to the oncoprotein DDX5, leading to its degradation.[7] This action, in turn, downregulates the expression of multiple oncogenic proteins. The primary mechanism is the inhibition of anti-apoptotic proteins like survivin, Mcl-1, XIAP, and cIAP2.[3] This inhibition shifts the cellular balance towards apoptosis. Additionally, FL118 can induce G2/M cell cycle arrest and has been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[1][4]

Caption: FL118 signaling pathway leading to apoptosis.

Experimental Protocols

Materials and Reagents

-

Analytes: FL118-C3-O-C-amide-C-NH2 (FL118-Amide), FL118-C3-O-C-amide-C-NH2-d5 (FL118-Amide-d5)

-

Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Dimethyl sulfoxide (DMSO), Water (LC-MS grade or Type I)

-

Additives: Formic acid (FA, LC-MS grade)

-

Biological Matrix: Human plasma (with K2EDTA as anticoagulant)

-

Labware: Calibrated pipettes, 1.5 mL microcentrifuge tubes, 96-well deep-well plates, LC-MS vials with inserts.

Stock and Working Solutions Preparation

Stock and working solutions should be prepared in a Class A volumetric flask and stored at -20°C or -80°C to prevent degradation.

| Solution Type | Analyte | Solvent | Concentration |

| Primary Stock | FL118-Amide | DMSO | 1.00 mg/mL |

| Primary Stock (IS) | FL118-Amide-d5 | DMSO | 1.00 mg/mL |

| Working Stock | FL118-Amide | ACN/Water (50/50, v/v) | 10.0 µg/mL |

| Working Stock (IS) | FL118-Amide-d5 | ACN/Water (50/50, v/v) | 1.00 µg/mL |

| Spiking Solution (IS) | FL118-Amide-d5 | ACN/Water (50/50, v/v) | 100 ng/mL |

Note: The molecular weight of FL118 is 392.36 g/mol .[2] The exact molecular weight of FL118-Amide and its d5 analog must be calculated based on their precise chemical structures for accurate concentration calculations.

Sample Preparation: Protein Precipitation

This protocol is designed for the extraction of the analyte and internal standard from human plasma.

-

Thaw plasma samples, calibration curve standards, and quality control (QC) samples to room temperature.

-

In a 1.5 mL microcentrifuge tube or a 96-well plate, add 50 µL of the plasma sample.

-

Add 10 µL of the 100 ng/mL internal standard spiking solution (FL118-Amide-d5) to each sample, except for blank matrix samples.

-

To precipitate proteins, add 150 µL of ice-cold acetonitrile containing 0.1% formic acid.[8]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the supernatant to an LC-MS vial with an insert.

-

The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Method

The following parameters are based on typical methods for camptothecin analogs and should be optimized for the specific instrumentation used.[4][6]

Liquid Chromatography Parameters:

| Parameter | Recommended Setting |

| LC System | UPLC/UHPLC System |

| Column | C18 Reverse-Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) |

| Column Temperature | 40°C |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | See table below |

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 95 | 5 | Initial |

| 0.5 | 95 | 5 | Linear |

| 2.5 | 5 | 95 | Linear |

| 3.5 | 5 | 95 | Hold |

| 3.6 | 95 | 5 | Linear |

| 5.0 | 95 | 5 | Hold |

Mass Spectrometry Parameters:

| Parameter | Recommended Setting |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 550°C |

| Ion Spray Voltage | 5500 V |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Collision Gas | Nitrogen |

MRM Transitions (Hypothetical):

The exact m/z values must be determined by infusing a standard solution of each compound. The values below are estimates based on the known structure of FL118 (MW: 392.36) and a hypothetical linker.

| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (V) |

| FL118-Amide | To be determined | To be determined | 100 | To be optimized |

| FL118-Amide-d5 (IS) | Q1 of Analyte + 5 | To be determined | 100 | To be optimized |

Note on MRM Optimization: The precursor ion will be the protonated molecule [M+H]⁺. Product ions should be determined by performing a product ion scan on the precursor ion. The most intense and stable fragment should be chosen for quantification.

Data Presentation

Quantitative Data Summary

The performance of the LC-MS/MS method should be evaluated through a validation process. Key quantitative parameters are summarized below.

Table 1: Calibration Curve Performance

| Analyte | Matrix | Range (ng/mL) | R² | Weighting |

| FL118-Amide | Human Plasma | 0.5 - 500 | > 0.995 | 1/x² |

Table 2: Precision and Accuracy Data

| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| FL118-Amide | LLOQ | 0.5 | < 20% | ± 20% | < 20% | ± 20% |

| Low QC | 1.5 | < 15% | ± 15% | < 15% | ± 15% | |

| Mid QC | 75 | < 15% | ± 15% | < 15% | ± 15% | |

| High QC | 400 | < 15% | ± 15% | < 15% | ± 15% |

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample receipt to data analysis.

Caption: Bioanalytical workflow for FL118-Amide quantification.

References

- 1. Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]

- 3. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study | PLOS One [journals.plos.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Quantitative Analysis of FL118 Using a Deuterated Internal Standard: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

FL118, a novel camptothecin analogue, has demonstrated potent anti-tumor activity by acting as a "molecular glue degrader." It selectively binds to and promotes the degradation of the oncoprotein DDX5, subsequently inhibiting the expression of multiple downstream targets crucial for cancer cell survival and proliferation.[1][2] To support pharmacokinetic studies and clinical development, a robust and accurate bioanalytical method for the quantification of FL118 in biological matrices is essential. This document outlines a detailed application note and protocol for the quantitative analysis of FL118 using a stable isotope-labeled (deuterated) internal standard by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard in quantitative bioanalysis, as it effectively corrects for matrix effects, and variability in sample extraction and instrument response, thereby ensuring the highest level of accuracy and precision.[3][4]

Introduction to FL118 and the Rationale for a Deuterated Standard

FL118 (10,11-(Methylenedioxy)-20(S)-camptothecin) is a promising anti-cancer agent that has shown efficacy in overcoming resistance to other camptothecin derivatives like irinotecan and topotecan.[5] Its mechanism of action involves the targeted degradation of DDX5, a key regulator of oncogenic pathways involving c-Myc, survivin, Mcl-1, XIAP, and cIAP2.[1][6]

Accurate quantification of FL118 in biological samples (e.g., plasma, tumor tissue) is critical for understanding its pharmacokinetics (PK) and pharmacodynamics (PD). While methods using structural analogues as internal standards exist, the use of a stable isotope-labeled internal standard, such as a deuterated version of FL118 (e.g., FL118-d4), is highly recommended by regulatory agencies like the FDA and EMA for bioanalytical method validation.[7][8] A deuterated standard is chemically identical to the analyte and exhibits similar chromatographic and ionization behavior, making it the ideal tool for correcting analytical variability.[3]

FL118 Signaling Pathway

FL118 exerts its anti-cancer effects by targeting the oncoprotein DDX5. By binding to DDX5, FL118 acts as a molecular glue, leading to the dephosphorylation and subsequent proteasomal degradation of DDX5.[1][6] The degradation of DDX5 disrupts its role as a transcriptional co-activator for several key oncogenes. This leads to the downregulation of anti-apoptotic proteins such as survivin, Mcl-1, XIAP, and cIAP2, as well as the oncoprotein c-Myc.[1][5] The inhibition of these pathways ultimately results in cancer cell apoptosis and tumor growth inhibition.

Experimental Protocols

Materials and Reagents

-

FL118 reference standard

-

Deuterated FL118 internal standard (FL118-d4, hypothetically)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

96-well protein precipitation plates

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve FL118 and FL118-d4 in methanol to prepare individual stock solutions of 1 mg/mL.

-

Store stock solutions at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of FL118 by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the FL118-d4 stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

-

Sample Preparation (Protein Precipitation)

The following workflow outlines the sample preparation process for extracting FL118 from plasma samples.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See Table 1 |

Table 1: LC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 0.5 | 10 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 10 |

| 5.0 | 10 |

Mass Spectrometry (MS) Parameters:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Gas Temperature | 350°C |

| Gas Flow | 10 L/min |

| Nebulizer | 45 psi |

Table 2: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| FL118 | 407.1 | 348.1 | 25 |

| FL118-d4 | 411.1 | 352.1 | 25 |

| Note: The exact m/z values and collision energies are theoretical and should be optimized during method development. |

Data Presentation and Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).[7][8] The validation should assess selectivity, accuracy, precision, linearity, limit of quantification (LLOQ), recovery, matrix effect, and stability.

Table 3: Bioanalytical Method Validation Summary (Example Data)

| Parameter | Acceptance Criteria | Result |

| Linearity | ||

| Calibration Range (ng/mL) | - | 1 - 1000 |

| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |

| Accuracy & Precision | ||

| LLOQ QC (1 ng/mL) | Accuracy: ±20%, Precision (CV): ≤20% | Meets criteria |

| Low QC (3 ng/mL) | Accuracy: ±15%, Precision (CV): ≤15% | Meets criteria |

| Mid QC (100 ng/mL) | Accuracy: ±15%, Precision (CV): ≤15% | Meets criteria |

| High QC (800 ng/mL) | Accuracy: ±15%, Precision (CV): ≤15% | Meets criteria |

| Matrix Effect | CV of IS-normalized matrix factor ≤15% | Meets criteria |

| Recovery | Consistent and reproducible | ~85% |

| Stability | ||

| Bench-top (4h, room temp) | % Bias within ±15% | Stable |

| Freeze-thaw (3 cycles) | % Bias within ±15% | Stable |

| Long-term (-80°C, 30 days) | % Bias within ±15% | Stable |

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of FL118 in biological matrices using a deuterated internal standard with LC-MS/MS. The use of a stable isotope-labeled internal standard is crucial for achieving the high accuracy and precision required for regulatory submissions and for making critical decisions in drug development. The detailed methodologies for sample preparation, chromatographic separation, and mass spectrometric detection, along with the validation framework, offer a solid foundation for researchers and scientists working on the preclinical and clinical development of FL118.

References

- 1. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ema.europa.eu [ema.europa.eu]

- 8. fda.gov [fda.gov]

Application Notes and Protocols for the Bioanalysis of FL118 using FL118-C3-O-C-amide-C-NH2-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

FL118, a novel camptothecin analog, has demonstrated significant potential as an anti-cancer therapeutic agent.[1] It exhibits potent activity against a range of cancer types, including pancreatic and colorectal cancer.[2] The mechanism of action of FL118 is multifaceted, primarily acting as a survivin inhibitor.[3] It has been shown to downregulate several key anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2, in a p53-independent manner.[1] Furthermore, FL118 can induce apoptosis and cause G2/M cell cycle arrest.[4][5] Recent studies have also highlighted its role in inhibiting the homologous recombination repair pathway by downregulating RAD51.[4][5]

Accurate quantification of FL118 in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies during drug development. This document provides detailed application notes and protocols for the sample preparation and subsequent analysis of FL118 in plasma and tissue samples by Liquid Chromatography-Mass Spectrometry (LC-MS), utilizing FL118-C3-O-C-amide-C-NH2-d5 as a deuterated internal standard.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of FL118 in preclinical studies. This data is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Table 1: Pharmacokinetic Parameters of FL118 in Female SCID Mice with FaDu and SW620 Xenograft Tumors [6]

| Parameter | FaDu Tumor | SW620 Tumor | Plasma |

| T1/2 (hr) | 6.852 | 12.75 | 1.788 |

| Tmax (hr) | 0.167 | 0.167 | 0.167 |

| Cmax (ng/g or ng/mL) | 115 | 158 | 43 |

| AUClast (hrng/g or hrng/mL) | 413 | 842 | 82 |

Signaling Pathways and Experimental Workflow

To visually represent the key processes involved in FL118's mechanism of action and the bioanalytical workflow, the following diagrams have been generated.

References

- 1. Determination of topotecan in human and mouse plasma and in mouse tissue homogenates by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FL118 for Treating Patients With Advanced Pancreatic Ductal Adenocarcinoma [ctv.veeva.com]

- 3. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. RePORT ⟩ RePORTER [reporter.nih.gov]

- 6. Quantification of Unencapsulated Drug in Target Tissues Demonstrates Pharmacological Properties and Therapeutic Effects of Liposomal Topotecan (FF-10850) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation of a Calibration Curve for FL118 using a Deuterated Internal Standard

Introduction

FL118, a camptothecin analog, is a potent and orally active inhibitor of survivin, a protein often overexpressed in cancer cells.[1][2] Accurate quantification of FL118 in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies in drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[3] The use of a stable isotope-labeled internal standard, such as FL118-C3-O-C-amide-C-NH2-d5, is the gold standard for quantitative bioanalysis as it effectively compensates for variability in sample preparation and instrument response.[4][5][6] This application note provides a detailed protocol for the preparation of a calibration curve for the quantification of FL118 using this compound as an internal standard.

Materials and Reagents

-

FL118 (Analyte) (MW: 392.36 g/mol )

-

This compound (Internal Standard, IS) (MW: 541.6 g/mol )[7]

-

Dimethyl sulfoxide (DMSO), LC-MS grade[1]

-

Methanol, LC-MS grade

-

Acetonitrile, LC-MS grade

-

Purified water, LC-MS grade

-

Blank biological matrix (e.g., human plasma)

Experimental Protocols

Preparation of Stock Solutions

1.1. FL118 (Analyte) Stock Solution (1 mg/mL):

-

Accurately weigh approximately 1 mg of FL118 powder.

-

Dissolve the powder in a sufficient volume of DMSO to achieve a final concentration of 1 mg/mL. For example, dissolve 1 mg of FL118 in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C or -80°C in amber vials to protect from light.